2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde
Description
2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde is a fluorinated aromatic aldehyde derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety at the 2-position of the benzene ring. The Boc group serves as a protective agent for the secondary amine in piperazine, rendering it inert during synthetic reactions while allowing selective deprotection under acidic conditions. This compound is commonly employed as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor-targeting molecules due to its modular structure .
Properties
IUPAC Name |
tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQLHUZVZHDBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470544 | |
| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697305-53-6 | |
| Record name | tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-formylbenzoic acid and tert-butyl piperazine-1-carboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.
Synthetic Route: The synthetic route involves the formation of an amide bond between the carboxyl group of 4-fluoro-2-formylbenzoic acid and the amine group of tert-butyl piperazine-1-carboxylate. This is typically achieved through a condensation reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing the piperazine moiety, such as 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde, have shown promising anticancer properties. The compound's ability to interact with various biological targets makes it a candidate for the development of novel anticancer agents. In particular, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation and migration, suggesting potential use in treating different types of malignancies .
1.2 Neurological Disorders
The piperazine structure is associated with various neuropharmacological effects. Compounds similar to 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde have been investigated for their potential in treating neurological disorders such as schizophrenia and depression. The ability of these compounds to modulate neurotransmitter systems may lead to the development of effective therapeutic agents for mental health conditions .
Synthesis of Bioactive Compounds
2.1 Hybrid Compound Synthesis
The compound serves as an important intermediate in the synthesis of hybrid molecules that combine different pharmacophores. For instance, researchers have synthesized hybrid compounds that incorporate triazole and thiazolidine nuclei using 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde as a key building block. These hybrids have been evaluated for their biological activities, including antimicrobial and anti-inflammatory properties .
2.2 Derivative Development
The versatility of 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde allows for the development of various derivatives with modified functional groups. These derivatives are often screened for enhanced biological activity or reduced toxicity profiles compared to their parent compound, making them valuable in drug discovery processes .
Therapeutic Interventions
3.1 Treatment of Fibrosis and Related Conditions
Patents have documented the use of piperazine derivatives, including those related to 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde, in treating conditions such as pulmonary fibrosis and scleroderma. The administration of these compounds has shown efficacy in preventing or reducing fibrosis-related complications, highlighting their potential therapeutic applications in chronic diseases .
3.2 Cardiovascular Health
Emerging studies suggest that compounds like 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde may play a role in cardiovascular health by modulating lipid profiles and reducing inflammation. This could be particularly beneficial in developing treatments for conditions such as hyperlipidemia and obesity-related cardiovascular risks .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study on anticancer properties | Anticancer activity | Demonstrated inhibition of cancer cell proliferation; potential for drug development |
| Research on neurological effects | Neurological disorders | Modulation of neurotransmitter systems; implications for treating depression |
| Synthesis of hybrid compounds | Drug development | Successful synthesis of hybrids with enhanced biological activities |
| Patent on fibrosis treatment | Therapeutic intervention | Effective in preventing pulmonary fibrosis; potential for chronic disease management |
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the fluoro-substituted phenyl ring contribute to its binding affinity and selectivity towards these targets. The formyl group may participate in hydrogen bonding interactions, enhancing the compound’s binding properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
The primary structural analogs of 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde are other 5-fluorobenzaldehyde derivatives with varying substituents at the 2-position. A notable example is 2-[cyclopentyl(methyl)amino]-5-fluorobenzaldehyde (CAS: 1563212-24-7, Molecular Formula: C₁₃H₁₆FNO), which replaces the Boc-piperazino group with a cyclopentyl(methyl)amino moiety .
Table 1: Key Structural and Hypothetical Properties
| Property | 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde | 2-[cyclopentyl(methyl)amino]-5-fluorobenzaldehyde |
|---|---|---|
| Molecular Formula | C₁₆H₂₀FN₂O₃ (hypothetical)* | C₁₃H₁₆FNO |
| Substituent at 2-position | Boc-protected piperazine | Cyclopentyl(methyl)amino |
| Amine Reactivity | Protected (inert until deprotection) | Free secondary amine (reactive) |
| Steric Effects | Moderate (Boc group) | High (bulky cyclopentyl ring) |
| Lipophilicity (LogP) | Higher (Boc increases hydrophobicity) | Lower (cyclopentyl may balance polarity) |
| Typical Applications | Stepwise synthesis of pharmaceuticals | Immediate reactivity in coupling reactions |
*Hypothetical formula based on Boc-piperazine and benzaldehyde components.
Key Differences and Implications
Reactivity: The Boc group in 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde blocks the piperazine nitrogen, requiring acidic deprotection (e.g., trifluoroacetic acid) for further functionalization. In contrast, 2-[cyclopentyl(methyl)amino]-5-fluorobenzaldehyde contains a reactive secondary amine, enabling direct participation in amidation or alkylation without additional steps .
Conversely, the Boc-piperazino group offers moderate steric bulk while maintaining electronic activation of the aldehyde via the fluorine atom.
Synthetic Utility : The Boc-protected derivative is preferable for multi-step syntheses requiring sequential amine activation, whereas the cyclopentyl analog suits single-step reactions where immediate amine reactivity is advantageous.
Biological Activity
2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies.
Synthesis
The synthesis of 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 4-Boc-piperazine with 5-fluorobenzaldehyde. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality during the synthesis process. Various methods have been employed to ensure high yields and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives, including 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have demonstrated significant inhibition of cell proliferation in leukemia and breast cancer models.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde | MCF-7 (breast cancer) | TBD |
| Similar derivatives | Hep3B (liver cancer) | 0.43 - 8.79 |
These findings suggest that modifications in the piperazine ring and aldehyde moiety can lead to enhanced anticancer activity.
The proposed mechanism by which 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde exerts its anticancer effects includes:
- Inhibition of Topoisomerases : Similar compounds have been reported to inhibit human topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Increased levels of active caspase-3 have been observed following treatment with piperazine derivatives, indicating a pro-apoptotic effect .
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the S phase, thereby preventing cancer cell proliferation .
Case Studies
Several case studies have explored the biological activity of piperazine derivatives:
- Study on Anticancer Activity : A recent investigation demonstrated that derivatives with modifications on the piperazine ring exhibited enhanced cytotoxicity against MCF-7 and Hep3B cell lines. The study reported IC50 values significantly lower than those of standard chemotherapeutic agents such as etoposide .
- Mechanistic Insights : Another study utilized molecular docking simulations to elucidate the binding affinities and interactions of similar compounds with target proteins involved in cancer progression, providing insights into their potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde, and how can yield be improved?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzaldehyde scaffold. Key steps include:
- Boc protection of piperazine : The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) to prevent unwanted side reactions during subsequent coupling .
- Coupling with 5-fluorobenzaldehyde : Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination can attach the Boc-piperazine moiety to the fluorobenzaldehyde core. Microwave-assisted synthesis (e.g., 120°C, 30 min) improves reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of benzaldehyde to Boc-piperazine) and anhydrous conditions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Confirms Boc group presence (C=O stretch at ~1680 cm⁻¹) and piperazine N-H stretches (3300–3500 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), Boc tert-butyl groups (δ 1.4 ppm), and piperazine protons (δ 3.2–3.5 ppm). ¹³C NMR verifies carbonyl (δ 155 ppm) and fluorinated aromatic carbons (δ 162 ppm, JCF = 245 Hz) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 335.16) and fragmentation patterns .
Q. How does the Boc group influence the compound’s stability under varying storage conditions?
Methodological Answer: The Boc group enhances stability by protecting the piperazine amine from oxidation and hydrolysis. However:
- Acidic Conditions : Boc deprotection occurs rapidly below pH 3 (e.g., TFA/DCM, 1:1 v/v, 2 h).
- Thermal Stability : Decomposition above 80°C (TGA data shows 5% weight loss at 100°C). Store at –20°C in inert atmosphere (argon) to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) and electrostatic potential maps, revealing nucleophilic sites (fluorobenzaldehyde carbonyl) .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Docking scores (ΔG ≈ –8.2 kcal/mol) correlate with experimental IC₅₀ values .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected shifts in NMR or MS fragmentation)?
Methodological Answer:
- Triangulation : Cross-validate using multiple techniques (e.g., compare ¹H NMR with HSQC for proton-carbon correlations) .
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments (e.g., D₂O exchange for labile protons) .
- Advanced MS/MS : Use collision-induced dissociation (CID) to trace fragmentation pathways and identify impurities .
Q. What mechanistic insights guide the selective deprotection of the Boc group without degrading the fluorobenzaldehyde core?
Methodological Answer:
Q. How can researchers design derivative libraries to explore structure-activity relationships (SAR)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
